molecular formula C10H15N3O4S B13329461 N-[2-(Ethylamino)ethyl]-2-nitrobenzene-1-sulfonamide

N-[2-(Ethylamino)ethyl]-2-nitrobenzene-1-sulfonamide

Cat. No.: B13329461
M. Wt: 273.31 g/mol
InChI Key: VJTKVCUCIAFISZ-UHFFFAOYSA-N
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Description

N-[2-(Ethylamino)ethyl]-2-nitrobenzene-1-sulfonamide is a sulfonamide derivative characterized by an ortho-nitrobenzene sulfonamide core linked to an ethylaminoethyl group. Sulfonamides are renowned for their biological activity, particularly as enzyme inhibitors or antimicrobial agents, owing to their ability to mimic the sulfanilamide moiety critical in folate biosynthesis . The ortho-nitro group in this compound likely confers electron-withdrawing effects, influencing reactivity and intermolecular interactions, while the ethylaminoethyl side chain may modulate solubility and target binding.

Properties

Molecular Formula

C10H15N3O4S

Molecular Weight

273.31 g/mol

IUPAC Name

N-[2-(ethylamino)ethyl]-2-nitrobenzenesulfonamide

InChI

InChI=1S/C10H15N3O4S/c1-2-11-7-8-12-18(16,17)10-6-4-3-5-9(10)13(14)15/h3-6,11-12H,2,7-8H2,1H3

InChI Key

VJTKVCUCIAFISZ-UHFFFAOYSA-N

Canonical SMILES

CCNCCNS(=O)(=O)C1=CC=CC=C1[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(Ethylamino)ethyl]-2-nitrobenzene-1-sulfonamide typically involves the following steps:

    Nitration of Benzene Sulfonamide: The starting material, benzene sulfonamide, is nitrated using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the ortho position.

    Alkylation: The nitrated benzene sulfonamide is then subjected to alkylation with 2-chloroethylamine hydrochloride in the presence of a base such as sodium hydroxide. This introduces the ethylamino group to the compound.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar steps but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Continuous flow reactors and automated systems are often employed to maintain consistent reaction conditions and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

N-[2-(Ethylamino)ethyl]-2-nitrobenzene-1-sulfonamide undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.

    Oxidation: The ethylamino group can be oxidized to form corresponding oxides or other derivatives.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Major Products Formed

    Reduction: Formation of N-[2-(Ethylamino)ethyl]-2-aminobenzene-1-sulfonamide.

    Substitution: Formation of various substituted sulfonamides.

    Oxidation: Formation of this compound oxides.

Scientific Research Applications

N-[2-(Ethylamino)ethyl]-2-nitrobenzene-1-sulfonamide is utilized in several scientific research fields:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Employed in the study of enzyme inhibition and protein interactions due to its ability to form stable complexes with biological molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-[2-(Ethylamino)ethyl]-2-nitrobenzene-1-sulfonamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The nitro group plays a crucial role in this inhibition by forming strong interactions with the enzyme’s active site residues. Additionally, the sulfonamide group can form hydrogen bonds with the enzyme, further stabilizing the complex.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Compound Name Substituents/Features Molecular Formula Molecular Weight (g/mol) Key Properties/Implications Reference
N-[2-(Ethylamino)ethyl]-2-nitrobenzene-1-sulfonamide Ortho-nitro group; ethylaminoethyl side chain C₉H₁₃N₃O₄S ~261.28 (estimated) Balanced lipophilicity; potential for H-bonding and steric hindrance
2-(Ethylamino)-4-nitrobenzene-1-sulfonamide (CAS 1248181-55-6) Para-nitro group; ethylamino substituent C₈H₁₁N₃O₄S 245.253 Enhanced electronic effects due to para-nitro; lower steric bulk
N-[2-(Cycloheptylamino)ethyl]-2-nitrobenzene-1-sulfonamide (CAS 1575718-30-7) Cycloheptylaminoethyl group; ortho-nitro C₁₅H₂₁N₃O₄S ~339.41 (estimated) Increased lipophilicity; potential for improved membrane permeability but reduced solubility
(R)-N-(2-hydroxy-1-methylethyl)-2-nitrobenzenesulfonamide (CAS 1411975-57-9) Hydroxyl group; chiral center (R-configuration) C₉H₁₂N₂O₅S 260.271 Enhanced solubility via H-bonding; stereospecific biological interactions
N-Ethyl-N-(2-methoxyphenyl)benzenesulfonamide Methoxy-phenyl group; no nitro substituent C₁₅H₁₇NO₃S 291.37 Electron-donating methoxy group alters electronic profile; reduced reactivity compared to nitro derivatives
N-(2-Methylphenyl)-2-nitrobenzenesulfonamide Methylphenyl group; ortho-nitro C₁₃H₁₂N₂O₄S 300.31 Steric hindrance from methyl group; moderate solubility

Substituent Position and Electronic Effects

  • Ortho vs. Para-nitro derivatives exhibit stronger electron-withdrawing effects across the aromatic ring, enhancing electrophilic reactivity .
  • Ethylaminoethyl vs.

Functional Group Modifications

  • Hydroxyl Group Inclusion: The hydroxyl-containing analog (CAS 1411975-57-9) demonstrates higher polarity and hydrogen-bonding capacity, which may improve solubility but reduce metabolic stability compared to the ethylaminoethyl variant .
  • Methoxy vs. Nitro Groups : The methoxy-substituted compound (N-Ethyl-N-(2-methoxyphenyl)benzenesulfonamide) lacks the electron-withdrawing nitro group, leading to diminished electrophilicity and altered binding interactions in biological systems .

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